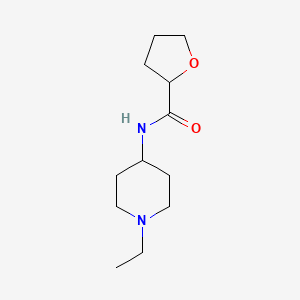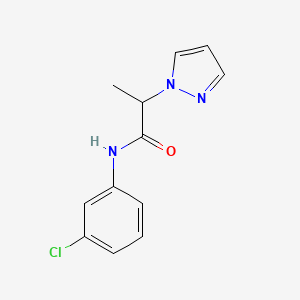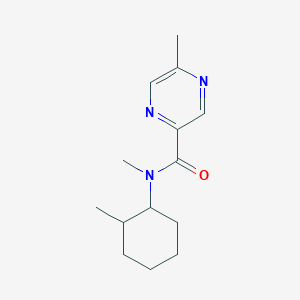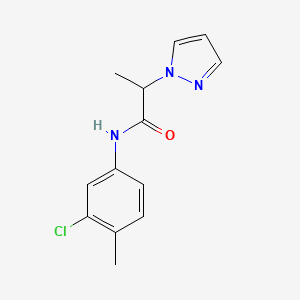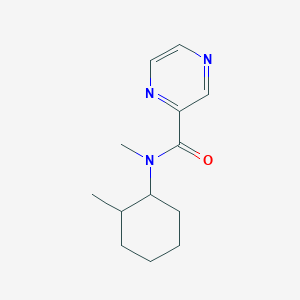
N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide, also known as J147, is a synthetic compound that has gained attention for its potential therapeutic effects on neurodegenerative diseases. It was first synthesized in 2011 by Schubert et al. and has since been the subject of numerous studies investigating its mechanism of action and potential applications in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide is not yet fully understood, but it is thought to work through multiple pathways. N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide has been shown to activate the transcription factor NRF2, which plays a key role in regulating oxidative stress and inflammation. N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide also appears to enhance mitochondrial function by increasing the expression of genes involved in mitochondrial biogenesis and reducing oxidative damage to mitochondrial DNA.
Biochemical and Physiological Effects
N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. These include reducing oxidative stress, reducing inflammation, improving mitochondrial function, and enhancing cognitive function. N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide has also been shown to reduce amyloid beta levels in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide is that it has been shown to have a relatively low toxicity profile, making it a potentially safe therapeutic agent. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its therapeutic effects.
Orientations Futures
There are several potential future directions for research on N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide. One area of focus could be on optimizing its therapeutic effects by further investigating its mechanism of action and identifying potential drug targets. Another area of focus could be on developing novel formulations of N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide that can more effectively cross the blood-brain barrier and reach target neurons. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide in animal models and humans.
Méthodes De Synthèse
N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide is synthesized through a multi-step process that involves the reaction of 2,6-dimethylpyrazine-1-carboxylic acid with N-methylcyclohexylamine. The resulting product is then treated with trifluoroacetic anhydride to form N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide.
Applications De Recherche Scientifique
N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide has been shown to have potential therapeutic effects on a variety of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. In vitro studies have demonstrated that N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide can protect neurons from oxidative stress, reduce inflammation, and improve mitochondrial function. In vivo studies have shown that N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide can improve cognitive function and reduce amyloid beta levels in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-5-3-4-6-12(10)16(2)13(17)11-9-14-7-8-15-11/h7-10,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJIMLDSAATWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7494419.png)
![2-methyl-5-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7494427.png)
![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7494428.png)
![[(3-Chlorophenyl)-(2-phenylpropylamino)methyl]phosphonic acid](/img/structure/B7494431.png)

![N-[2-(diethylamino)-2-(3-methoxyphenyl)ethyl]-3-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7494453.png)
![[(3-Cyanophenyl)-[2-(4-methyl-1,3-thiazol-2-yl)ethylamino]methyl]phosphonic acid](/img/structure/B7494454.png)
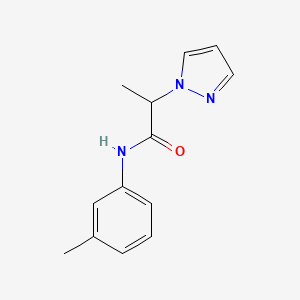
![1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7494467.png)
